molecular formula C7H6Cl2O B1680316 2,4-Dichloro-3-methylphenol CAS No. 17788-00-0

2,4-Dichloro-3-methylphenol

Cat. No.: B1680316
CAS No.: 17788-00-0
M. Wt: 177.02 g/mol
InChI Key: GIXSFSVVKULPEK-UHFFFAOYSA-N
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Description

Contextual Significance of Chlorinated Phenols in Environmental and Biomedical Research

Chlorinated phenols are a class of compounds that have garnered considerable attention in both environmental and biomedical research. Their widespread use as intermediates in the manufacturing of agricultural chemicals, biocides, dyes, and pharmaceuticals has led to their ubiquitous presence in the environment. nih.govmedwinpublishers.comresearchgate.net Since the 1930s, chlorophenols such as pentachlorophenol (B1679276), tetrachlorophenols, and trichlorophenols have been extensively used as fungicides, herbicides, and insecticides. nih.gov

The persistence and recalcitrant nature of these compounds make them environmental pollutants of concern. nih.govmedwinpublishers.com Residues of chlorinated phenols have been detected globally in soil, water, and air, as well as in human and animal tissues. labinsights.nl Their release into the environment can occur through industrial waste discharge, the application of pesticides, or the degradation of more complex chlorinated hydrocarbons. medwinpublishers.comresearchgate.net The thermal and chemical degradation of chlorophenols can also lead to the formation of other harmful substances. nih.gov

From a biomedical perspective, research has focused on the potential effects of chlorinated phenols on living organisms. Studies have investigated their potential to cause a range of biological effects. nih.govmedwinpublishers.com For instance, some chlorophenols have been classified as possible carcinogens. nih.gov The toxic effects of chlorophenols are often related to the degree of chlorination. canada.ca In vitro studies have shown that chlorinated phenols can induce changes in human red blood cells, such as increasing cytosolic calcium ion levels. researchgate.net Furthermore, they have been shown to activate multidrug resistance efflux pumps in bacteria like Pseudomonas aeruginosa, which has implications for antibiotic resistance. nih.gov

Research Rationale for Investigating 2,4-Dichloro-3-methylphenol and its Analogues

The scientific investigation of this compound and its analogues is driven by their potential applications stemming from their chemical structure and reactivity. As a member of the chlorophenol family, this compound is considered a bioactive chemical. targetmol.com Research into this compound and its structural relatives is often aimed at exploring their utility as building blocks in organic synthesis and their intrinsic biological activities.

A primary rationale for studying these compounds is their role as intermediates in the synthesis of more complex molecules. For example, derivatives of chlorinated phenols are explored for creating dyes, pigments, and pharmaceuticals. The specific arrangement of chloro and methyl groups on the phenol (B47542) ring provides a unique chemical scaffold for developing new substances.

Furthermore, the inherent biological activity of these compounds is a major focus of research. Analogues of this compound are investigated for a variety of potential biomedical applications. For instance, compounds with similar structures are studied for their antimicrobial and antifungal properties. The analogue 6-Amino-2,4-dichloro-3-methylphenol (B1582796) is specifically noted for these activities. Other derivatives are explored for potential anti-inflammatory and anticancer activities. The investigation into the cytotoxic activities of compounds like 2,4-dichloro-5-ethyl-3-methylphenol (B72519) against certain cancer cell lines highlights the interest in this class of molecules for therapeutic development. ontosight.ai

The table below presents a selection of analogues of this compound that are subjects of scientific research, illustrating the diverse applications being explored.

Analogues of this compound and Their Research Interest

Compound Name CAS Number Research Area of Interest
6-Amino-2,4-dichloro-3-methylphenol 40677-44-9 Intermediate in synthesis, potential antimicrobial and antifungal properties.
2,4-Dichloro-3-methyl-6-nitrophenol (B1581406) 39549-27-4 Intermediate in chemical synthesis. chemicalbook.com
2,4-Dichloro-5-ethyl-3-methylphenol 1570-75-8 Potential cytotoxic activities against cancer cell lines. ontosight.ai
2,6-Dichloro-3-methylphenol 13481-70-4 Intermediate in organic synthesis for fine and specialty chemicals. biosynth.com
2-amino-4, 6-dichloro-5-methylphenol hydrochloride Not specified Intermediate for preparing cyan couplers. google.com
2,4-dichloro-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol (DPMP) Not specified Synthetic elicitor that triggers disease resistance in plants. researchgate.net

Properties

IUPAC Name

2,4-dichloro-3-methylphenol
Source PubChem
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InChI

InChI=1S/C7H6Cl2O/c1-4-5(8)2-3-6(10)7(4)9/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXSFSVVKULPEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066264
Record name Phenol, 2,4-dichloro-3-methyl-
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Molecular Weight

177.02 g/mol
Source PubChem
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CAS No.

17788-00-0
Record name 2,4-Dichloro-3-methylphenol
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Record name 2,4-Dichloro-m-cresol
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Record name Phenol, 2,4-dichloro-3-methyl-
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Record name Phenol, 2,4-dichloro-3-methyl-
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Record name 2,4-dichloro-m-cresol
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Record name 2,4-DICHLORO-M-CRESOL
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Synthetic Methodologies and Chemical Transformations of 2,4 Dichloro 3 Methylphenol and Its Derivatives

Established Synthetic Pathways for 2,4-Dichloro-3-methylphenol

The creation of this compound is primarily achieved through two well-established routes: the selective halogenation and alkylation of phenol (B47542) precursors, and the derivatization of substituted cresol (B1669610) molecules.

Selective Halogenation and Alkylation Strategies

The direct chlorination of phenolic compounds is a fundamental approach to synthesizing chlorinated phenols. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the directing effects of the substituents on the aromatic ring and the reaction conditions employed. For instance, the chlorination of m-cresol (B1676322) can be controlled to yield this compound. The use of specific catalysts can enhance the selectivity of the chlorination process. For example, Lewis basic selenoether catalysts have been shown to be highly efficient for the ortho-selective chlorination of phenols. nsf.gov Similarly, the combination of a divalent sulfur compound and a metal halide has been reported to be a highly regioselective system for the para-chlorination of 2-alkylphenols. researchgate.net

Alkylation of phenols is another key strategy. Solid catalysts, such as silica (B1680970) gel-supported aluminum phenolate, have been developed for the selective alkylation of phenols with alkenes. whiterose.ac.uk These catalysts exhibit ortho-selectivity for the initial alkylation, and the selectivity for subsequent alkylations can be controlled by modifying reaction parameters. whiterose.ac.uk

Derivatization from Substituted Cresol Precursors

A common and efficient method for the synthesis of this compound involves the direct chlorination of 3-methylphenol (m-cresol). The methyl group in m-cresol directs the incoming chlorine atoms to the ortho and para positions, leading to the desired this compound product. This reaction is typically carried out using chlorine gas in the presence of a suitable solvent and often a catalyst to enhance selectivity and yield.

Another pathway starts with 4-chloro-3-methylphenol (B1668792). This precursor can be subjected to further chlorination to introduce a second chlorine atom at the 2-position, yielding this compound. psu.edu Additionally, multi-step synthesis strategies starting from precursors like 4-chloro-5-methylphenol have been documented, involving steps such as sulfonation, chlorination, and subsequent nitration. google.comgoogle.com

Synthesis of Biologically Active Derivatives and Analogues

The this compound scaffold serves as a versatile platform for the synthesis of a diverse range of biologically active molecules. By modifying the phenolic core and introducing various functional groups, chemists can create derivatives with tailored properties.

Functionalization of the Phenolic Core

The phenolic hydroxyl group and the aromatic ring of this compound are key sites for functionalization. The hydroxyl group can undergo etherification reactions. For example, a method for producing phenolic mono-ethers from 4-hydroxyketones involves treatment with ammonium (B1175870) peroxydisulfate (B1198043) in an alcohol solvent in the presence of a strong acid. core.ac.uk The aromatic ring can be further substituted through electrophilic aromatic substitution reactions. For instance, nitration of this compound with a mixture of nitric acid and sulfuric acid introduces a nitro group at the 6-position. This nitro derivative is a crucial intermediate for the synthesis of other functionalized compounds.

Synthesis of Schiff Base Ligands and Metal Complexes

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are an important class of ligands in coordination chemistry. tandfonline.com The amino derivatives of this compound are valuable precursors for the synthesis of Schiff base ligands. For example, 6-amino-2,4-dichloro-3-methylphenol (B1582796) can be reacted with various substituted salicylaldehydes to form Schiff base ligands. tandfonline.comsmolecule.com These ligands can then be complexed with a variety of transition metal ions, such as Co(II), Cu(II), and Zn(II), to form metal complexes. tandfonline.comnanobioletters.com The synthesis typically involves refluxing the Schiff base ligand with the corresponding metal salt in a suitable solvent like ethanol (B145695). nanobioletters.comacs.org The resulting metal complexes often exhibit interesting biological activities. smolecule.comnanobioletters.com

Preparation of Amino-Chlorinated Phenol Derivatives

Amino-chlorinated phenol derivatives are significant intermediates in the synthesis of various compounds, including dyes and pharmaceuticals. A primary route to these derivatives is through the nitration of this compound, followed by the reduction of the nitro group to an amino group. The nitration is typically achieved using a mixture of concentrated nitric and sulfuric acids at low temperatures to selectively introduce a nitro group at the 6-position, forming 2,4-dichloro-3-methyl-6-nitrophenol (B1581406). The subsequent reduction of the nitro group to an amine can be accomplished using various reducing agents, such as catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst (H₂/Pd-C) or by using iron in the presence of hydrochloric acid (Fe/HCl). This process yields 6-amino-2,4-dichloro-3-methylphenol.

An alternative approach involves the direct amination of a chlorinated phenol precursor. smolecule.com For instance, a chlorine atom on the aromatic ring can be substituted by an amino group under specific reaction conditions.

Chemical Reactivity and Transformation Pathways of this compound and its Derivatives

The chemical behavior of this compound is governed by the interplay of its three substituents on the aromatic ring: the activating hydroxyl and methyl groups, and the deactivating but ortho-para directing chloro groups. This unique substitution pattern dictates its reactivity in various chemical transformations.

Oxidation Reactions and Quinone Formation

The oxidation of phenolic compounds can lead to a variety of products, with quinone formation being a significant pathway. For this compound, the presence of substituents on the ring influences the course of oxidation. The oxidation of substituted phenols, including chlorinated phenols, often proceeds via the formation of a phenoxyl radical intermediate. researchgate.net

The reaction of phenols with oxidizing agents like chlorine dioxide typically results in the formation of quinones and products of oxidative chlorination. researchgate.net For phenols with a substituent at the para-position, such as this compound, oxidation can lead to the formation of benzoquinones. Specifically, for phenols with a hydrogen or halogen atom in the para-position relative to the hydroxyl group, oxidation can yield corresponding p-benzoquinones. google.com In the case of this compound, oxidation would be expected to yield 2-chloro-3-methyl-p-benzoquinone, with the loss of the chlorine atom at the C4 position.

Derivatives of this compound also exhibit this reactivity. For example, 6-amino-2,4-dichloro-3-methylphenol can be oxidized by agents such as potassium permanganate (B83412) or hydrogen peroxide to form quinones or other oxidized derivatives.

Table 1: Expected Products from Oxidation of this compound Derivatives

Starting Material Oxidizing Agent Expected Major Product
This compound Chlorine Dioxide 2-Chloro-3-methyl-p-benzoquinone

Reduction Reactions

Reduction reactions involving this compound and its derivatives typically target specific functional groups, such as nitro groups, or can involve dechlorination under certain conditions.

A common transformation is the reduction of a nitro derivative to form an amine. For example, 2,4-dichloro-3-methyl-6-nitrophenol can be reduced to 6-amino-2,4-dichloro-3-methylphenol. This conversion is efficiently achieved through catalytic hydrogenation using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst in an ethanol solvent. An alternative method involves using iron filings in the presence of hydrochloric acid (Fe/HCl). Similarly, the reduction of 2,4-dichloro-3-t-butyl-6-nitrophenol has been performed using Raney Nickel as a catalyst under hydrogen pressure. google.com

These reduction methods are standard procedures for converting aromatic nitro compounds to anilines and are highly effective for the derivatives of this compound.

Table 2: Reduction Reactions of this compound Derivatives

Starting Material Reagents/Catalyst Product Application/Significance
2,4-Dichloro-3-methyl-6-nitrophenol H₂/Pd-C in ethanol 6-Amino-2,4-dichloro-3-methylphenol Synthesis of pharmaceutical intermediates.
2,4-Dichloro-3-methyl-6-nitrophenol Fe/HCl 6-Amino-2,4-dichloro-3-methylphenol Alternative to catalytic hydrogenation.

Electrophilic Substitution Mechanisms

The aromatic ring of this compound is subject to electrophilic substitution, with the position of attack being directed by the existing substituents. The hydroxyl (-OH) group is a strongly activating, ortho-para director. The methyl (-CH₃) group is a weakly activating, ortho-para director. The chloro (-Cl) groups are deactivating yet are also ortho-para directors due to their lone pairs of electrons. byjus.com

Considering these combined effects:

Position C6: This position is ortho to the powerful activating -OH group and para to the activating -CH₃ group, making it the most electronically enriched and favored site for electrophilic attack.

Position C5: This position is meta to the -OH and -CH₃ groups but ortho to the -Cl at C4. It is less activated than C6.

Therefore, electrophilic substitution, such as nitration or sulfonation, is expected to occur predominantly at the C6 position. This is exemplified by the nitration of this compound with a mixture of concentrated nitric and sulfuric acids, which selectively yields 2,4-dichloro-3-methyl-6-nitrophenol. This high regioselectivity is a direct consequence of the synergistic directing effects of the hydroxyl and methyl groups towards the C6 position.

The general mechanism for electrophilic aromatic substitution involves the attack of the electrophile on the electron-rich benzene (B151609) ring to form a resonance-stabilized carbocation intermediate, known as a benzenonium ion. libretexts.org In the final step, a proton is lost from the ring, restoring aromaticity and yielding the substituted product. libretexts.org

Table 3: Regioselectivity in Electrophilic Substitution of this compound

Reaction Reagents Major Product Primary Directing Influence

Environmental Fate, Transport, and Degradation Mechanisms of 2,4 Dichloro 3 Methylphenol

Environmental Distribution and Mobility Studies

The environmental distribution and mobility of 2,4-Dichloro-3-methylphenol are governed by a series of complex physical and chemical processes that dictate its partitioning between the atmosphere, soil, and water.

Once released into the atmosphere, this compound is subject to transport and degradation. A primary degradation pathway in the atmosphere is through reactions with hydroxyl radicals (•OH). These reactions are a key factor in determining the atmospheric lifetime of the compound. Another significant process is photolysis, where the compound can be broken down by sunlight. The near-UV photolysis of substituted phenols, including methylphenols, involves O-H bond fission. nih.gov The rate of these degradation processes influences how far the compound can be transported in the atmosphere from its source.

The mobility of this compound in terrestrial and aquatic environments is significantly influenced by its adsorption and desorption behavior in soil and sediment. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of this partitioning. A higher Koc value indicates a greater tendency for the compound to adsorb to the organic fraction of soil and sediment, making it less mobile. For ionizable organic compounds like phenols, the pH of the soil or sediment can significantly affect the Koc value, as the neutral and ionized forms of the compound exhibit different sorption characteristics. epa.gov The distribution coefficient (Kd) also describes the sorption of a substance, representing the ratio of its concentration in the solid phase to the liquid phase at equilibrium.

Below is an interactive table summarizing typical Freundlich Adsorption Coefficients (KF) and organic carbon-normalized Freundlich coefficients (KFoc) for a related compound, which illustrates the variability in adsorption across different soil types.

This data is representative of a transformation product of chlorothalonil (B1668833) and is used here for illustrative purposes of adsorption coefficients. regulations.gov

In the aquatic environment, the persistence of this compound is determined by a combination of degradation processes and physical transport mechanisms. Volatilization, the process of transferring from water to air, is governed by the compound's Henry's Law Constant. A higher Henry's Law Constant indicates a greater tendency to volatilize. For related methylphenol compounds, Henry's Law constants have been documented, providing an indication of their potential to move from water to the atmosphere. nist.govnist.govnoaa.gov The persistence in the aquatic phase is also influenced by biodegradation and photolysis.

The following table provides Henry's Law Constant values for related compounds to illustrate the range of volatility.

Data is for related compounds and is illustrative of the range of values. epa.gov

Biodegradation Pathways and Microbial Metabolism

The biodegradation of this compound by microorganisms is a critical process for its removal from the environment. Various bacteria have been shown to degrade chlorophenols, utilizing them as a source of carbon and energy. plos.org

The rate at which microorganisms degrade this compound can be described by different kinetic models. In some cases, the degradation follows zero-order kinetics, where the rate is independent of the substrate concentration. nih.gov The complete breakdown of the compound to inorganic constituents, such as carbon dioxide, water, and chloride ions, is known as mineralization. researchgate.netresearchgate.net Studies on similar compounds like 4-chloro-3-methyl phenol (B47542) have shown that mineralization can be significantly influenced by environmental factors such as temperature. nih.gov For instance, the mineralization of 2,4-dichlorophenoxyacetic acid (2,4-D), a related compound, varies in different soil types. researchgate.net

The table below presents mineralization data for 2,4-D in different soil textures to exemplify the influence of environmental matrices on degradation.

This data is for 2,4-D and serves as an example of how soil type can affect mineralization. researchgate.net

The central step in the aerobic biodegradation of aromatic compounds like this compound is the enzymatic cleavage of the aromatic ring. This is typically preceded by hydroxylation to form a dihydroxy derivative, such as a catechol. The subsequent cleavage of the catechol ring can occur through two main pathways: ortho-cleavage and meta-cleavage. nih.govnih.govresearchgate.netrsc.org

Ortho-cleavage (or intradiol cleavage): In this pathway, the bond between the two hydroxyl-bearing carbon atoms of the catechol ring is cleaved by catechol 1,2-dioxygenases. nih.gov This pathway is often involved in the degradation of chlorocatechols. d-nb.info

Meta-cleavage (or extradiol cleavage): This pathway involves the cleavage of the bond adjacent to the hydroxyl groups by catechol 2,3-dioxygenases, resulting in the formation of a hydroxymuconic semialdehyde. nih.govnih.govresearchgate.net Several bacterial strains have been shown to degrade chlorinated phenols via a meta-cleavage pathway. d-nb.inforesearchgate.netnih.gov For example, the degradation of 2,4-dichlorophenol (B122985) can proceed through the formation of 3,5-dichlorocatechol, which is then subject to meta-cleavage. d-nb.infonih.gov

The specific pathway utilized by a microorganism can depend on the organism itself and the specific structure of the chlorinated phenol. d-nb.inforesearchgate.net

Role of Specific Microbial Strains and Consortia in Degradation

The biodegradation of chlorinated methylphenols is carried out by both individual microbial strains and complex microbial consortia, which can exhibit enhanced degradation capabilities through synergistic actions. mdpi.com

Specific Microbial Strains: A facultative bacterium, Thauera sp. strain DO, isolated from sludge and sediment, has demonstrated the ability to use 4-chloro-3-methylphenol (B1668792) as its sole source of carbon and energy under both aerobic and anaerobic conditions. nih.govnih.gov Under aerobic conditions, the strain completely degraded a 0.3 mM concentration of the compound within 12 hours. nih.gov The degradation rate was slightly lower under anaerobic conditions, with 85% of the substrate transformed in the same timeframe. nih.govscispace.com

Another key organism is Rhodococcus pyridinivorans DMU114, which has been identified for its capability to degrade the related compound 4-chloro-3,5-dimethylphenol (B1207549) (PCMX). asm.orgresearchgate.net Pure cultures of this bacterium play a pivotal role in the degradation process, even when present in low abundance within a larger microbial consortium. researchgate.net

Molecular and Genetic Basis of Degradation (e.g., tfd Genes, Plasmid-encoded Pathways)

The genetic basis for the degradation of chlorinated aromatic compounds is often encoded on mobile genetic elements like plasmids, allowing for horizontal gene transfer within microbial communities. While the well-known tfd (two, four-D) genes, typically found on plasmids like pJP4 in Cupriavidus necator JMP134, are responsible for the degradation of 2,4-D and 2,4-dichlorophenol, the genetic mechanisms for chloromethylphenols involve different, though functionally analogous, enzyme systems. nih.gov

In the case of 4-chloro-3,5-dimethylphenol (PCMX) degradation by Rhodococcus pyridinivorans DMU114, genomic analysis has identified a specific set of functional genes. asm.orgresearchgate.net The key enzyme initiating the degradation is a constitutively expressed, flavin-dependent monooxygenase named CxyAB. asm.orgresearchgate.net This enzyme catalyzes the initial ortho-hydroxylation of the aromatic ring, a critical first step in the catabolic pathway. asm.org The discovery of the cxyAB gene system provides a specific molecular basis for the breakdown of this class of compounds, distinct from the canonical tfd pathways. asm.org

Identification of Biotransformation Products and Intermediates

The degradation of chloromethylphenols proceeds through distinct pathways depending on the microbial strain and the availability of oxygen, leading to a variety of biotransformation products and intermediates.

In the degradation of 4-chloro-3-methylphenol by Thauera sp. strain DO, two separate pathways were identified under aerobic conditions. nih.govnih.gov The first pathway involves a reductive dehalogenation reaction, transforming the parent compound into m-cresol (B1676322), which then enters a catechol degradation pathway. nih.govscispace.com The second aerobic pathway involves the oxidation of the methyl group to form 4-chlorobenzoate. nih.govscispace.com Under anaerobic conditions, the degradation begins with a rapid dechlorination to m-cresol, which is subsequently converted to intermediates such as 3-hydroxybenzyl alcohol, 3-hydroxybenzaldehyde, and 3-hydroxybenzoate before further breakdown. nih.govresearchgate.net

For the degradation of 4-chloro-3,5-dimethylphenol by Rhodococcus pyridinivorans DMU114, the pathway is initiated by ortho-hydroxylation, leading to the formation of 4-chloro-3,5-dimethylcatechol. asm.orgresearchgate.net This is followed by a dechlorination step to produce 2-hydroxy-3,5-dimethyl- wikipedia.orgindustrialchemicals.gov.aubenzoquinone, which subsequently undergoes ring cleavage. asm.orgresearchgate.net

These findings align with broader observations that microbial degradation of chloromethylphenols can proceed via either methyl group oxidation to form a benzoic acid derivative or through aryl-ring oxidation to form a catechol intermediate. industrialchemicals.gov.au

Biotransformation Products of Chlorinated Methylphenols
Parent CompoundMicroorganismConditionIdentified Intermediates/Products
4-chloro-3-methylphenolThauera sp. DOAerobicm-cresol, 4-chlorobenzoate
4-chloro-3-methylphenolThauera sp. DOAnaerobicm-cresol, 3-hydroxybenzyl alcohol, 3-hydroxybenzaldehyde, 3-hydroxybenzoate
4-chloro-3,5-dimethylphenolRhodococcus pyridinivorans DMU114Aerobic4-chloro-3,5-dimethylcatechol, 2-hydroxy-3,5-dimethyl- wikipedia.orgindustrialchemicals.gov.aubenzoquinone

Photodegradation Mechanisms in Environmental Matrices

Photodegradation is a significant abiotic process contributing to the transformation of chloromethylphenols in aquatic environments. These compounds can undergo slow discoloration and degradation upon exposure to sunlight. nih.gov The process is often mediated by advanced oxidation processes (AOPs) involving highly reactive oxygen species (ROS) like hydroxyl radicals (•OH). researchgate.net

The photodegradation of the related compound 4-chlorophenol (B41353) under visible light irradiation has been shown to involve active species such as holes (h+), superoxide (B77818) radicals (O₂•−), and hydroxyl radicals (OH•). mdpi.com These reactive species attack the aromatic ring, leading to the formation of intermediates like hydroquinone, benzoquinone, and 4-chlorocatechol (B124253) before eventual mineralization to CO₂, H₂O, and HCl. mdpi.com

Similarly, studies on 4-methylphenol (a parent compound) show that photodegradation is influenced by environmental conditions such as pH. chem-soc.si Degradation is favored in basic media, where the deprotonated methylphenolate form is more susceptible to oxidation by active species. chem-soc.si The pathway can proceed through intermediates like 4-hydroxy benzaldehyde (B42025) and 4-hydroxybenzoic acid. chem-soc.si For this compound, it is expected that photodegradation would proceed through similar mechanisms, involving initial attack by hydroxyl radicals, leading to hydroxylation, dechlorination, and eventual aromatic ring cleavage.

Recalcitrance and Persistence Mechanisms in Environmental Systems

Contrary to many chlorinated aromatic compounds, this compound and its close isomers are generally not considered to be persistent in the environment. industrialchemicals.gov.aucanada.ca Modeling and environmental risk assessments have concluded that 4-chloro-3-methylphenol is not expected to persist in water, air, soil, or sediment due to its susceptibility to biodegradation. canada.cacanada.ca

However, certain conditions can lead to its recalcitrance and persistence. A primary mechanism is the compound's own biocidal nature. industrialchemicals.gov.au At high concentrations, it can be toxic to the very microorganisms capable of degrading it, thereby inhibiting the biodegradation process. industrialchemicals.gov.au This is supported by conflicting results in standard biodegradation tests, where high initial concentrations may show little to no degradation due to microbial toxicity. nih.govguidechem.com

Persistence can also be influenced by environmental factors. In anaerobic environments, degradation may be slower than in aerobic ones. nih.gov The absence of a microbial community adapted to metabolizing such compounds can also significantly delay or prevent degradation. Therefore, while not inherently persistent, the recalcitrance of this compound in a specific system depends on its concentration and the presence of suitable biotic and abiotic degradation conditions.

Biological Activity and Mechanisms of Action of 2,4 Dichloro 3 Methylphenol Derivatives

Antimicrobial Properties and Antibacterial Efficacy

Derivatives of 2,4-Dichloro-3-methylphenol exhibit significant antimicrobial properties. As a chlorinated phenolic compound, it is a potent disinfectant and antiseptic with bactericidal activity against both Gram-positive and Gram-negative bacteria, as well as being effective against fungi. atamankimya.com Its activity is reportedly greater in acidic solutions compared to alkaline ones. atamankimya.com

Research into related chlorinated thymol (B1683141) derivatives, such as 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), has demonstrated antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), a challenging pathogen in healthcare settings. nih.govnih.gov This analogue not only shows direct antimicrobial effects but also prevents biofilm formation, a key virulence factor for MRSA. nih.govresearchgate.net Furthermore, chlorothymol (B1668835) has been shown to exhibit a synergistic antimicrobial effect when used with the antibiotic oxacillin (B1211168) against highly resistant S. aureus clinical isolates. nih.govnih.gov

Compound DerivativeTarget OrganismObserved EffectSource
p-Chloro-m-cresol (PCMC)Gram-positive and Gram-negative bacteria, FungiBactericidal and fungicidal activity atamankimya.com
4-chloro-2-isopropyl-5-methylphenol (Chlorothymol)Methicillin-resistant Staphylococcus aureus (MRSA)Antimicrobial activity, prevention of biofilm formation nih.govnih.gov
4-chloro-2-isopropyl-5-methylphenol (Chlorothymol) + OxacillinHighly resistant S. aureus clinical isolatesSynergistic antimicrobial activity nih.gov

The antimicrobial mechanism of phenolic compounds, including this compound derivatives, is often attributed to their ability to disrupt the microbial cell membrane. nih.gov For instance, carvacrol (B1668589) and thymol, which are structurally related to these derivatives, are known to cause cell membrane disruption, reduce biofilm formation, and inhibit motility and membrane-bound ATPase. nih.gov Studies on other natural phenols have shown that they can cause a loss of cytoplasmic membrane integrity, increase membrane fluidity, and induce conformational changes in membrane proteins of bacteria like S. aureus. nih.gov The derivative chlorothymol has been observed to inhibit staphyloxanthin production, slow MRSA motility, and alter the density and size of bacterial cells. nih.govnih.gov

The structural backbone of dichlorinated phenols serves as a template for the development of new antimicrobial agents. The rising challenge of antimicrobial resistance necessitates the creation of novel and more potent drugs. rasayanjournal.co.in Research has demonstrated that Schiff base ligands synthesized from a related compound, 3,5-Dichlorosalicylaldehyde, and their subsequent metal complexes exhibit significant antibacterial and antifungal activity. rasayanjournal.co.in These findings highlight their potential as candidates to address microbial resistance. rasayanjournal.co.in Specifically, the metal complexes were found to be more effective antimicrobials than the Schiff base ligand alone against S. aureus, E. coli, and A. niger. rasayanjournal.co.in The success of chlorinated thymol derivatives as lead compounds in anti-MRSA therapeutics further underscores the potential of modifying the basic phenolic structure to create new, effective antimicrobial agents. nih.govnih.gov

Anti-inflammatory Activities

Derivatives of phenolic compounds have demonstrated notable anti-inflammatory activities. nih.gov For example, various phloroglucinol (B13840) derivatives have been synthesized and evaluated for their ability to inhibit inflammatory mediators. mdpi.comnih.govresearchgate.net Certain diacylphloroglucinol and alkylated acylphloroglucinol compounds were found to inhibit inducible nitric oxide synthase (iNOS) and nuclear factor kappaB (NF-κB), key players in the inflammatory response. nih.gov Similarly, studies on paeonol (B1678282) analogues showed significant inhibition of the enzyme cyclooxygenase-2 (COX-2). nih.gov Other research on pyxinol derivatives revealed that they could significantly suppress the production of nitric oxide (NO), a pro-inflammatory molecule, in lipopolysaccharide (LPS)-induced macrophages. mdpi.com These derivatives were also found to suppress inflammatory cytokines such as IL-1β and TNF-α through the MAPK and NF-κB pathways. mdpi.com

Compound ClassTarget/MediatorEffectIC50 Value (µM)Source
Diacylphloroglucinol (Compound 2)iNOSInhibition19.0 nih.gov
Diacylphloroglucinol (Compound 2)NF-κBInhibition34.0 nih.gov
Alkylated acylphloroglucinol (Compound 4)iNOSInhibition19.5 nih.gov
Alkylated acylphloroglucinol (Compound 4)NF-κBInhibition37.5 nih.gov

Anticancer Activities

Phenolic compounds and their derivatives, sourced from both marine organisms and synthetic routes, have shown potent anticancer activity. nih.gov These compounds can inhibit cancer cell proliferation or migration through diverse biological mechanisms, including the induction of apoptosis. nih.govresearchgate.net For instance, chalcone (B49325) derivatives incorporating a 2,4-dichlorobenzenesulfonamide (B1301883) moiety have displayed significant anticancer effects against various human cancer cells, including cervical (HeLa), acute promyelocytic leukemia (HL-60), and gastric adenocarcinoma (AGS) cell lines. nih.gov One such derivative was shown to arrest the cell cycle, depolarize the mitochondrial membrane, and activate caspases, which are critical steps in inducing apoptosis. nih.gov

Compound DerivativeCancer Cell LineIC50 (µg/mL)Source
(E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide (Derivative 4) HeLa1.21 nih.gov
(E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide (Derivative 5) AGS0.89 nih.gov
(E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide (Derivative 6) HL-601.97 nih.gov

Endocrine Disrupting Potential and Receptor Interactions

Certain chlorophenols are recognized as endocrine-disrupting chemicals due to their ability to interfere with the body's hormonal systems. nih.govnih.gov 2,4-Dichlorophenol (B122985) (2,4-DCP), a related compound, has been identified as an endocrine disruptor with estrogenic activity. nih.govnih.gov These chemicals can be found in the environment due to their use in pesticides and as byproducts of water disinfection. nih.gov The endocrine-disrupting effects of these compounds are a concern for human health and wildlife. nih.gov

The estrogenic activity of dichlorophenol derivatives is mediated through their interaction with estrogen receptors (ERs), particularly Estrogen Receptor Alpha (ERα). nih.gov ERα is a key protein involved in regulating gene transcription in response to the hormone 17β-estradiol. nih.gov Phenolic compounds can bind to the ligand-binding domain of ERα, mimicking the natural hormone and thus acting as agonists. nih.gov Studies have confirmed that 2,4-DCP possesses estrogenic effects, and its ability to cross the blood-brain barrier can lead to changes in hormone-regulated behaviors. nih.gov The binding of such compounds to ERα can activate the receptor, leading to the regulation of various cellular activities. nih.gov

Structure Activity Relationship Sar Studies of 2,4 Dichloro 3 Methylphenol Derivatives

Influence of Substituent Variations on Biological Efficacy

The biological activity of 2,4-Dichloro-3-methylphenol derivatives is profoundly influenced by variations in their substituent patterns. The type, number, and position of functional groups on the aromatic ring can dramatically alter the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn dictates its biological function.

Impact of Halogenation Patterns on Activity

The degree and positioning of halogens are potent modulators of biological activity in phenolic compounds. Research on various chlorinated phenols demonstrates a clear trend where biological effects, such as toxicity and binding affinity, are correlated with the number and location of chlorine atoms. tno.nlnih.gov

Generally, an increase in the number of chlorine substituents leads to higher biological activity. For instance, the binding affinity of chlorinated phenols to the thyroxine-binding site of the transport protein transthyretin (TTR) follows the order: pentachlorophenol (B1679276) > trichlorophenols > dichlorophenols > monochlorophenols. tno.nl Similarly, cytotoxicity studies on HeLa cells showed that activity generally increased with the number of chlorine atoms. nih.gov

The position of the halogens is also a critical determinant. Structures with chlorine atoms in both ortho positions relative to the hydroxyl group tend to be more efficient competitors for the T4 binding site on TTR. tno.nl Conversely, for cytotoxicity, ortho chlorination has been observed to decrease toxicity, whereas meta chlorination enhances it. nih.gov The introduction of a second halogen substituent on the benzopyran ring of certain flavanones has been shown to increase their free radical scavenging activity compared to monohalogenated versions. mdpi.com These patterns highlight the importance of halogen placement in defining the molecule's interaction with biological targets, likely through a combination of electronic effects and the formation of specific halogen bonds. nih.gov

Table 1: Effect of Chlorine Substitution on the Cytotoxicity of Phenols in HEPM Cells
CompoundDegree of ChlorinationCytotoxicity (IC50 in µM)
Phenol (B47542)0470.0
4-Monochlorophenol1150.0
3,5-Dichlorophenol263.0
2,3,5-Trichlorophenol327.5
2,3,4,5-Tetrachlorophenol421.5
Pentachlorophenol518.8

Data sourced from a study on human embryonic palatal mesenchymal (HEPM) cells, demonstrating a clear structure-activity relationship between the toxicity of chlorophenols and the degree of chlorine substitution. nih.gov

Role of Methyl and Hydroxyl Group Positions

The relative positioning of the methyl and hydroxyl groups on the dichlorinated phenol ring is fundamental to the molecule's activity. These groups influence key physicochemical properties, including the acid dissociation constant (pKa) and lipophilicity (log P), which are consistently identified as major determinants of the biological activity of phenols. jst.go.jpnih.gov The hydroxyl group acts as a hydrogen bond donor and acceptor, while the methyl group contributes to the molecule's hydrophobicity.

The specific arrangement of these groups in this compound affects the electronic environment of the hydroxyl group, thereby modulating its pKa. This, in turn, influences the proportion of the compound that is ionized at physiological pH, a factor that significantly impacts membrane permeability and interaction with target sites. jst.go.jp The position of the methyl group can also introduce steric effects that may either facilitate or hinder binding to a specific receptor or enzyme active site.

Effects of Amino Substitutions and Functionalization

The introduction of amino groups or other functionalizations to the this compound scaffold represents a significant modification that can alter its biological profile. Amino groups are polar and can act as hydrogen bond donors, which can change the molecule's solubility, membrane-crossing ability, and potential for forming specific interactions with biological targets.

Studies on related structures provide insight into the potential effects. For example, the synthesis of Schiff bases from aminophenol derivatives has been explored, with the resulting compounds showing significant antibacterial and antifungal activities. ekb.eg Similarly, creating triazole derivatives from the related compound 2,4-dichlorophenoxy acetic acid has yielded molecules with notable antibacterial efficacy against various bacterial strains. researchgate.net These examples suggest that the functionalization of a dichlorinated phenol core with nitrogen-containing moieties is a viable strategy for developing new derivatives with potentially enhanced or novel biological activities.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijsmr.in For substituted phenols, including chlorinated derivatives, QSAR studies have been instrumental in predicting toxicity and antimicrobial efficacy. jst.go.jpnih.govtandfonline.com

These models consistently identify a set of key molecular descriptors that govern the activity of phenolic compounds. The most significant of these are:

Hydrophobicity: Often represented by the logarithm of the n-octanol/water partition coefficient (log K_ow_ or log P), this descriptor is frequently the most dominant factor in predicting the toxicity of chlorophenols. jst.go.jpnih.gov Higher hydrophobicity generally enhances membrane permeability and accumulation, leading to greater activity. frontiersin.orgnih.gov

Electronic Parameters: These include the acid dissociation constant (pKa) and Hammett constants (σ), which describe the electron-donating or electron-withdrawing nature of substituents. nih.gov These parameters are crucial as they influence the degree of ionization and the ability of the phenol to participate in electronic interactions with a receptor. jst.go.jp

Steric Descriptors: These parameters account for the size and shape of the molecule. They can influence how well a molecule fits into a binding site and can include descriptors like molar refractivity or specific steric field values from 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA). nih.gov

By developing robust QSAR models, it is possible to predict the biological activity of novel this compound derivatives before their synthesis, thereby prioritizing candidates with the most promising efficacy and streamlining the discovery process.

Table 2: Key Molecular Descriptors in QSAR Models for Phenolic Compounds
Descriptor ClassSpecific DescriptorSignificance in Modeling Biological Activity
Hydrophobicitylog K_ow_ (or log P)Represents the lipophilicity of the molecule; crucial for membrane transport and accumulation. Often the most dominant predictor of toxicity for chlorophenols. jst.go.jpnih.gov
ElectronicpKaThe acid dissociation constant; determines the ionization state at a given pH, affecting solubility and receptor interaction. jst.go.jpnih.gov
ElectronicHammett Constant (σ)Quantifies the electron-withdrawing or -donating effect of substituents on the aromatic ring. nih.gov
StericMolecular Connectivity IndicesTopological descriptors that relate to molecular size, branching, and shape.
Steric/Field-BasedCoMFA/CoMSIA FieldsIn 3D-QSAR, these fields describe the steric and electrostatic properties of the molecule in 3D space, providing a detailed map for receptor interaction. nih.gov

Elucidation of Molecular Determinants for Receptor Binding and Target Interactions

Understanding the specific molecular interactions between this compound derivatives and their biological targets is key to rational drug design. While the exact targets for this specific compound are not extensively documented, studies on structurally similar halogenated phenols provide significant insights into potential mechanisms of action and binding determinants.

One prominent target for chlorinated phenols is the thyroid hormone transport protein transthyretin (TTR). tno.nl The binding affinity is highly dependent on the chlorination pattern, with the phenolic hydroxyl group and chlorine atoms forming specific hydrogen and halogen bonds within the thyroxine-binding pocket. tno.nlnih.gov

Another potential target is the nuclear receptor Peroxisome Proliferator-Activated Receptor γ (PPARγ). Halogenated bisphenol A derivatives have been shown to bind directly to the PPARγ ligand-binding pocket. nih.gov X-ray crystallography reveals that the phenol hydroxyl groups are critical for binding, forming hydrogen bonds with amino acid residues such as Serine 289, Serine 342, and Tyrosine 473 through a water-mediated network. nih.gov

For antimicrobial activity, the primary mechanism for many phenolic compounds involves the disruption of the bacterial cell membrane. frontiersin.orgnih.gov The lipophilic nature of the chlorinated phenol allows it to partition into the lipid bilayer, compromising its integrity and leading to the leakage of intracellular components and eventual cell death.

The key molecular determinants for these interactions consistently involve:

Hydrogen Bonding: The phenolic hydroxyl group is a crucial hydrogen bond donor and acceptor.

Hydrophobic Interactions: The aromatic ring and methyl group contribute to hydrophobic interactions with nonpolar regions of a binding site.

Halogen Bonding: The chlorine atoms can act as electrophilic regions, forming attractive interactions with nucleophilic sites on a receptor, a non-covalent interaction that is increasingly recognized as important in ligand-receptor binding. nih.gov

Table 3: Potential Molecular Targets and Key Binding Interactions for Halogenated Phenols
Potential TargetFunctionKey Interacting Residues/DeterminantsReference Compound Class
Transthyretin (TTR)Thyroid hormone transportInteractions within the thyroxine (T4) binding site; affinity increases with chlorination.Chlorinated phenols tno.nl
PPARγNuclear receptor (metabolism)Hydrogen bonds with Ser289, Ser342, Tyr473.Halogenated Bisphenol A nih.gov
Bacterial Cell MembraneStructural integrityPartitioning into the lipid bilayer driven by hydrophobicity.Phenolic compounds frontiersin.orgnih.gov
DeiodinasesThyroid hormone regulationInhibition of enzyme activity.Halogenated phenolic contaminants oup.com

Computational Chemistry and Modeling Approaches in 2,4 Dichloro 3 Methylphenol Research

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), HOMO-LUMO Analysis)

Quantum chemical calculations are fundamental to understanding the electronic structure and inherent properties of a molecule. Methods like Density Functional Theory (DFT) are widely used for their balance of accuracy and computational cost in studying phenolic compounds. researchgate.net DFT can be employed to calculate the optimized molecular geometry, electronic structure, and force fields of 2,4-Dichloro-3-methylphenol. researchgate.netsemanticscholar.org

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). growingscience.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. growingscience.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. semanticscholar.orgnih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive and has higher polarizability, whereas a large gap indicates high stability and lower reactivity. growingscience.com For substituted phenols, these calculations can elucidate how the chloro and methyl substituents influence the electron distribution and reactivity of the molecule. semanticscholar.org

Table 1: Illustrative Data from HOMO-LUMO Analysis
ParameterDescriptionSignificance in this compound Research
EHOMO (Energy of HOMO)Energy of the highest occupied molecular orbital.Indicates the electron-donating capability.
ELUMO (Energy of LUMO)Energy of the lowest unoccupied molecular orbital.Indicates the electron-accepting capability.
Energy Gap (ΔE = ELUMO - EHOMO)The energy difference between LUMO and HOMO.Correlates with chemical reactivity and stability; a smaller gap implies higher reactivity. semanticscholar.org
Chemical Hardness (η)Calculated as (ELUMO - EHOMO) / 2.Measures resistance to change in electron distribution. growingscience.com
Chemical Potential (μ)Calculated as (EHOMO + ELUMO) / 2.A negative value indicates molecular stability. growingscience.com

Phenolic compounds like this compound can theoretically exist in tautomeric forms, primarily through keto-enol tautomerism where a proton migrates from the hydroxyl group to the aromatic ring, forming a cyclohexadienone structure. Quantum chemical calculations can predict the relative stability of these tautomers by computing their ground-state energies. By comparing the energies, the equilibrium constant between the tautomers can be estimated, which typically shows that the phenol (B47542) form is significantly more stable for simple phenols. Furthermore, these models can incorporate solvent effects and pH by calculating the energies of the neutral, protonated, and deprotonated species, allowing for the prediction of the molecule's stability and predominant form under different environmental conditions.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govmdpi.com The MEP surface maps the electrostatic potential onto the electron density surface, using a color spectrum to indicate different potential values. nih.gov

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. For this compound, the most negative potential is expected to be localized around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons. nih.gov

Positive Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack. The hydrogen atom of the hydroxyl group would exhibit a strong positive potential. nih.gov

Neutral Regions (Green): These areas have a near-zero potential.

The MEP map provides crucial information about where the molecule is most likely to interact with other polar molecules or ions, including hydrogen bonding sites. researchgate.net

Natural Bond Orbital (NBO) analysis provides a chemically intuitive view of bonding by translating the complex, delocalized molecular orbitals into localized bonds, lone pairs, and antibonding orbitals that align with the simple Lewis structure concept. wikipedia.orgwisc.edu This method is used to analyze intramolecular interactions, charge transfer, and hyperconjugation effects. nih.gov

For this compound, NBO analysis can quantify the delocalization of electron density from a filled "donor" orbital to an empty "acceptor" orbital. wisc.edu This can reveal:

The nature of the C-Cl, C-O, and O-H bonds (e.g., their polarity and hybrid composition).

Hyperconjugative interactions, such as the delocalization of lone pair electrons from the oxygen or chlorine atoms into the antibonding orbitals of the phenyl ring.

Advanced topological analyses of the electron density provide a deeper understanding of the chemical bonding and non-covalent interactions within this compound.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analyzes the topology of the electron density (ρ(r)) to partition the molecule into atomic basins. It identifies critical points in the electron density that define the location of atoms, bonds, rings, and cages, allowing for an unambiguous characterization of bonding interactions, including covalent and hydrogen bonds. scirp.org

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that reveal regions of high electron localization, providing a clear visualization of core electrons, covalent bonds, and lone pairs, which is useful for characterizing the nature of the chemical bonds. nih.gov

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analysis: The NCI/RDG method is used to identify and visualize weak, non-covalent interactions, such as van der Waals forces, steric repulsion, and hydrogen bonds. scirp.orgnih.gov This analysis would be particularly useful for studying potential intramolecular hydrogen bonding or steric hindrance between the substituents on the phenol ring.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular receptor, typically a protein. nih.govmdpi.com

Molecular Docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor's active site. mdpi.com The process involves:

Preparation: Obtaining or modeling the 3D structures of both this compound and the target protein.

Docking: Using a search algorithm to explore various possible conformations (poses) of the ligand within the receptor's binding pocket. nih.gov This can be done via a "lock-and-key" (rigid) or "induced fit" (flexible) model. mdpi.com

Scoring: Evaluating each pose using a scoring function that estimates the binding free energy. The pose with the best score is considered the most likely binding mode. nih.gov

This technique can be used to screen for potential biological targets of this compound and to hypothesize its mechanism of action at a molecular level. researchgate.net

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. nih.gov After an initial binding pose is predicted by docking, an MD simulation can be run to:

Assess the stability of the predicted ligand-receptor complex in a simulated physiological environment.

Observe conformational changes in both the ligand and the protein upon binding.

Calculate a more accurate binding free energy by sampling numerous conformations of the complex. These simulations offer a more realistic view of the molecular interactions compared to the static picture provided by docking. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR are methods used to correlate a molecule's chemical structure with its biological activity or physicochemical properties.

Structure-Activity Relationship (SAR) is a qualitative approach that identifies the key chemical features (pharmacophores) responsible for a compound's biological activity. drugdesign.orggardp.org By comparing the activity of a series of structurally related compounds, such as different isomers or analogs of chloromethylphenols, researchers can deduce which functional groups and structural motifs are essential for activity and which are detrimental. nih.gov For example, SAR studies could reveal the importance of the chlorine atom positions or the methyl group for a specific biological effect. collaborativedrug.com

Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by creating a mathematical relationship between the chemical structure and activity. nih.gov The process involves:

Compiling a dataset of compounds with known activities (e.g., toxicity, enzyme inhibition).

Calculating numerical descriptors for each compound that quantify various aspects of its structure (e.g., lipophilicity (LogP), electronic properties, size, shape).

Using statistical methods or machine learning to build a mathematical model that correlates these descriptors with the observed activity. mdpi.com

Validating the model to ensure its predictive power. mdpi.com

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the evaluation of any chemical substance. In silico ADMET profiling for this compound relies on models built from data on structurally similar compounds, primarily other chlorophenols.

Absorption, Distribution, and Metabolism: The lipophilicity of a compound, often expressed as the octanol-water partition coefficient (log Kow or logP), is a key determinant of its absorption and distribution. nih.gov For this compound, the predicted XLogP3-AA value is 3.2, suggesting a moderate level of lipophilicity. guidechem.comnih.gov This indicates a potential for absorption across biological membranes.

Toxicity Prediction: Computational models are widely used to predict various toxicological endpoints. For this compound, GHS hazard statements derived from computational predictions indicate potential health risks. nih.gov

QSAR studies on chlorophenols have shown that their toxicity is often correlated with their hydrophobicity (log Kow) and electronic properties, such as the Hammett constant (σ). nih.gov Generally, increased lipophilicity can lead to greater membrane permeability and accumulation in fatty tissues, potentially increasing toxicity. The presence of electron-withdrawing chlorine atoms on the phenol ring also influences the compound's reactivity and interaction with biological macromolecules. nih.gov

Table 1: Predicted Physicochemical and Toxicological Properties of this compound

Property Predicted Value/Classification
Molecular Weight 177.024 g/mol guidechem.com
XLogP3-AA 3.2 guidechem.comnih.gov
pKa 8.17 ± 0.23 guidechem.com
GHS Hazard Statements
H302 Harmful if swallowed nih.gov
H311 Toxic in contact with skin nih.gov
H315 Causes skin irritation nih.gov
H318 Causes serious eye damage nih.gov

This table presents computationally predicted data.

In Silico Approaches for Environmental Fate Prediction

In silico models are crucial for forecasting the environmental persistence, bioaccumulation, and degradation of chemicals like this compound. These predictions are often based on QSAR models developed for classes of compounds such as chlorophenols.

Persistence and Degradation: The environmental persistence of a chemical is influenced by its resistance to various degradation processes, including biodegradation, hydrolysis, and photolysis. QSAR models for the biodegradation of chlorophenols often consider factors like the number and position of chlorine substituents. nih.govecetoc.org While specific models for this compound are not detailed in readily available literature, the general trend for chlorophenols suggests that increased chlorination can lead to greater resistance to microbial degradation. nih.gov Computational tools like the US EPA's EPI Suite™ can be used to estimate environmental fate properties, though specific results for this compound are not widely published. aftonchemical.com

Bioaccumulation: The potential for a chemical to bioaccumulate in organisms is often estimated using its log Kow value. The predicted logP of 3.2 for this compound suggests a moderate potential for bioaccumulation in aquatic organisms. guidechem.comnih.gov QSAR models have been developed to predict the bioconcentration factor (BCF) in fish based on log Kow and other molecular descriptors. nih.gov These models are valuable for screening chemicals for their bioaccumulative potential.

Environmental Mobility: The mobility of this compound in soil and water is influenced by its water solubility and soil adsorption coefficient (Koc). These parameters can also be estimated using QSAR models based on the compound's physicochemical properties. The moderate lipophilicity of this compound suggests it may have limited mobility in soil and a tendency to partition to organic matter in aquatic environments.

Table 2: Summary of In Silico Environmental Fate Predictions for Chlorophenols (General Trends)

Environmental Fate Parameter General Influence of Molecular Structure Relevance to this compound
Biodegradation Generally decreases with an increasing number of chlorine atoms. nih.gov The two chlorine atoms may contribute to some persistence.
Bioaccumulation (BCF) Positively correlated with the octanol-water partition coefficient (log Kow). nih.gov A moderate log Kow suggests a potential for bioaccumulation.

| Soil Adsorption (Koc) | Positively correlated with lipophilicity (log Kow). | Likely to adsorb to soil organic matter, limiting mobility. |

This table represents general trends for chlorophenols as specific modeled data for this compound is limited.

Future Research Directions and Research Gaps

Advanced Synthetic Strategies for Complex Derivatives with Enhanced Properties

The core structure of 2,4-Dichloro-3-methylphenol offers a versatile scaffold for the synthesis of novel derivatives with potentially enhanced or entirely new biological and chemical properties. Current synthetic routes are often linear and may lack the efficiency and selectivity required for creating complex molecular architectures. Future research must explore more sophisticated and sustainable synthetic methodologies.

A significant research gap lies in the application of modern catalytic systems to the this compound backbone. Methodologies such as palladium-catalyzed C-H activation and functionalization could enable the regioselective introduction of various functional groups onto the aromatic ring. semanticscholar.orgrsc.org This approach would allow for the systematic modification of the molecule to probe structure-activity relationships. For instance, creating a library of derivatives with varying substituents could lead to the discovery of compounds with heightened antimicrobial, herbicidal, or even therapeutic potential.

Furthermore, multi-step synthetic pathways starting from different precursors should be explored. For example, processes involving the chlorination and subsequent hydrolysis of substituted alkyl-nitrobenzenes have been patented for the creation of related compounds like 2,4-dichloro-3-alkyl-6-nitrophenols, suggesting that alternative routes to novel derivatives are feasible. google.com The development of efficient, high-yield, and environmentally benign synthetic strategies is paramount for unlocking the full potential of this compound as a lead compound.

Table 1: Potential Advanced Synthetic Approaches for this compound Derivatives

Synthetic StrategyDescriptionPotential AdvantagesResearch Focus
Palladium-Catalyzed C-H FunctionalizationDirectly replaces hydrogen atoms on the aromatic ring with other functional groups using a palladium catalyst. semanticscholar.orgrsc.orgHigh regioselectivity, reduced need for pre-functionalized starting materials, access to novel structures.Optimizing reaction conditions (catalyst, ligand, solvent) for the this compound scaffold.
Condensation ReactionsCombining the phenol (B47542) with other molecules (e.g., anilines, aldehydes) to form larger, more complex structures like imines. nih.govStraightforward method to create derivatives with significantly different chemical properties and biological targets.Exploring a wide range of reaction partners to build diverse chemical libraries for screening.
Alternative Precursor SynthesisDeveloping routes from different starting materials, such as the chlorination and hydrolysis of 1-alkyl-4-nitrobenzenes. google.comOvercomes limitations of starting material availability and allows for different substitution patterns.Investigating the feasibility and scalability of multi-step syntheses for large-scale derivative production.

Comprehensive Mechanistic Studies of Environmental Degradation Pathways and Factors

The environmental fate of this compound is a critical area of concern, yet detailed mechanistic studies of its degradation are lacking. While research on the related compound 2,4-Dichlorophenol (B122985) (2,4-DCP) provides a foundation, the presence of the additional methyl group on the aromatic ring can significantly alter degradation pathways and kinetics.

Biotic Degradation: Research has shown that bacteria can degrade 2,4-DCP through either ortho- or meta-cleavage pathways, involving enzymes like dioxygenases to open the aromatic ring. nih.govnih.govresearchgate.net For example, Cupriavidus necator JMP222 degrades 2,4-DCP via a distal meta-cleavage pathway. nih.gov Future studies should isolate and characterize microbial consortia capable of degrading this compound, identifying the specific catabolic genes and enzymes involved. The influence of the methyl group on enzyme specificity and degradation efficiency is a key unanswered question.

Abiotic Degradation: Abiotic processes, including photolysis, ozonation, and advanced oxidation processes, are crucial for the environmental attenuation of chlorophenols.

Photocatalysis: Studies on 2,4-DCP have demonstrated its degradation using photocatalysts like silver halides (e.g., Ag/AgBr) under UV and visible light. up.ac.zanih.govresearchgate.net Research is needed to determine the efficacy of these catalysts for this compound and to identify the resulting intermediates and final mineralization products.

Ozonation: The ozonation of 2,4-DCP is known to proceed through hydroxylation and dechlorination, yielding intermediates such as catechols, hydroquinones, and various organic acids (e.g., muconic, fumaric, oxalic). tandfonline.comresearchgate.net Comprehensive studies are required to map the ozonation degradation pathway of this compound and to assess how factors like pH and water matrix components affect the reaction kinetics and by-product formation. Combining ozonation with biodegradation could also be an effective treatment strategy. researchgate.net

A major research gap is the lack of a comparative analysis of these different degradation pathways and the environmental factors (e.g., pH, temperature, presence of co-contaminants) that govern their relative importance in various environmental compartments like soil and water.

Long-Term and Chronic Toxicological Assessments in Relevant Biological Systems

The toxicological profile of this compound is largely incomplete, particularly concerning long-term and chronic exposure effects. Most available data are for related chlorophenols, and it is crucial to conduct specific assessments for this compound, as the methyl group can influence its metabolic fate and toxicological properties.

The Agency for Toxic Substances and Disease Registry (ATSDR) has highlighted that many chlorophenols have not been adequately tested for carcinogenicity or comprehensive reproductive toxicity. cdc.gov Chronic oral exposure studies on 2,4-DCP in rodents have shown effects such as decreased body weight and potential impacts on the liver and reproductive system. nih.govcdc.gov These findings underscore the need for similar long-duration studies on this compound. Key research gaps that need to be addressed include:

Carcinogenicity: Two-year bioassays in rodent models are necessary to determine the carcinogenic potential of this compound.

Reproductive and Developmental Toxicity: Multigenerational studies are required to assess potential effects on fertility, reproduction, and offspring development over successive generations. cdc.gov

Aquatic Toxicity: While acute toxicity data for 2,4-DCP in aquatic organisms exist, there is a significant lack of chronic toxicity information for this compound. epa.gov Long-term studies on representative aquatic species from different trophic levels (algae, invertebrates, fish) are essential. For instance, research on 2,4-DCP has shown that chronic exposure can disrupt the antioxidant system in the liver of freshwater fish (Carassius auratus), indicating a potential mechanism of long-term harm. nih.gov Such mechanistic studies are needed for this compound.

Table 2: Key Research Gaps in the Chronic Toxicology of this compound

Toxicological EndpointRationale for ResearchSuggested Biological SystemKey Question
CarcinogenicityData is lacking for most chlorophenols, including this specific isomer. cdc.govRat and mouse models (2-year bioassay).Does long-term exposure to this compound increase tumor incidence?
Reproductive ToxicityNeed for comprehensive, multi-generational assessment of reproductive health. cdc.govRodent models (multigenerational study).Does chronic exposure affect fertility, gestation, or viability of offspring across generations?
Chronic Aquatic ToxicityEssential for environmental risk assessment; data is sparse for this compound.Freshwater fish (e.g., Carassius auratus), invertebrates (e.g., Daphnia magna), and algae.What are the sublethal effects of long-term, low-level exposure on growth, reproduction, and biochemical markers (e.g., oxidative stress)? nih.gov
NeurotoxicitySome chlorophenols show neurotoxic effects, but detailed mechanisms are unknown. cdc.govIn vivo rodent studies and in vitro neural cell cultures.Does chronic exposure lead to neurobehavioral changes or neuronal damage?

Discovery of Novel Biological Activities and Therapeutic Applications

The structural features of this compound, including its chlorinated phenolic ring, suggest it could serve as a precursor for compounds with a range of biological activities. However, there has been limited exploration in this area. Future research should focus on synthesizing derivatives and screening them for novel applications in medicine, agriculture, and industry.

Antimicrobial Activity: Phenolic compounds are well-known for their antimicrobial properties. nih.gov Research on derivatives of similar molecules, such as chlorinated thymol (B1683141), has demonstrated potent activity against clinically relevant pathogens like methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net A clear research direction is to synthesize and test derivatives of this compound against a broad spectrum of bacteria and fungi, including drug-resistant strains and biofilm-forming organisms. frontiersin.org

Herbicidal Activity: Many commercial herbicides are based on substituted phenolic structures. For example, various pyrazole (B372694) and triazole derivatives have shown significant herbicidal effects. nih.govresearchgate.netmdpi.com The structural similarity of this compound to known herbicidal scaffolds makes it a promising candidate for derivatization. Future work should involve creating libraries of derivatives and testing them for pre- and post-emergence herbicidal activity against common weeds, while also assessing their selectivity towards crop plants.

Antifouling Applications: Marine biofouling is a significant industrial problem, and there is a continuous search for new, effective, and environmentally benign antifouling agents. Phenolic and chlorinated compounds have been investigated for their ability to deter the settlement of marine organisms. nih.govnih.gov Research is needed to evaluate the potential of this compound and its derivatives as antifouling biocides, both alone and incorporated into marine coatings.

Integration of Multi-Omics Data in Biological and Toxicological Research

To move beyond descriptive toxicology, a systems-level understanding of how this compound interacts with biological organisms is required. The integration of multiple "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) represents a powerful approach to achieve this, yet no such studies have been conducted for this compound. This is a major research gap.

A multi-omics approach could elucidate the molecular mechanisms of toxicity by providing a holistic view of the cellular response to exposure.

Transcriptomics can identify which genes are up- or down-regulated following exposure, revealing the signaling pathways that are activated or perturbed.

Proteomics can quantify changes in protein expression, identifying specific enzymes or structural proteins that are affected.

Metabolomics can measure changes in the levels of endogenous small molecules, providing a functional readout of the metabolic state of the cell or organism.

By integrating these datasets, researchers can construct adverse outcome pathways (AOPs), which link a molecular initiating event to an adverse outcome at the organism or population level. This approach would provide a mechanistic basis for risk assessment and could help in identifying sensitive biomarkers of exposure and effect.

Development of Portable and On-site Analytical Techniques for Environmental Monitoring

Effective environmental management of this compound requires the ability to detect and quantify its presence in various matrices, such as water and soil. Current standard methods, like EPA Method 8041A, rely on laboratory-based gas chromatography, which is time-consuming, expensive, and not suitable for rapid, on-site screening.

A significant research gap exists in the development of portable, user-friendly, and cost-effective analytical techniques for the environmental monitoring of this compound. Future research should focus on:

Electrochemical Sensors: Developing sensors based on modified electrodes that can selectively detect this compound through its electrochemical oxidation or reduction.

Optical Biosensors: Creating biosensors that utilize enzymes or antibodies immobilized on a transducer to generate a measurable optical signal (e.g., colorimetric or fluorescent) in the presence of the target compound.

Miniaturized Spectrometers: Advancing portable mass spectrometry or Raman spectroscopy systems that can provide rapid and reliable identification and quantification in the field.

The development of such on-site analytical tools would enable real-time monitoring of contaminated sites, rapid assessment of remediation efforts, and improved exposure assessment for both ecological and human health risk management.

Application of Machine Learning and Artificial Intelligence in Predictive Modeling for Environmental and Biological Outcomes

The experimental testing of chemicals for every possible environmental and toxicological endpoint is impractical. Machine learning (ML) and artificial intelligence (AI) offer powerful in silico alternatives to predict the properties and effects of chemicals, reducing reliance on animal testing and accelerating risk assessment.

There is a clear opportunity to apply these computational approaches to this compound and its potential derivatives. Future research should focus on:

Quantitative Structure-Activity Relationship (QSAR) Models: Developing and validating QSAR models that can predict the toxicity (e.g., acute and chronic aquatic toxicity), biodegradability, and biological activity of this compound derivatives based on their molecular structure. nih.gov Algorithms like random forest and support vector machines have shown promise in this area.

Environmental Fate Modeling: Using ML to predict how the compound will partition in the environment (e.g., soil-water partitioning coefficient) and its likely degradation rates under different conditions.

Toxicity Prediction: Training AI models on existing toxicological data for a wide range of chemicals to predict various toxicity endpoints for this compound, such as carcinogenicity, hepatotoxicity, and reproductive toxicity.

By integrating computational modeling with targeted experimental validation, a more efficient and comprehensive understanding of the environmental and biological outcomes associated with this compound can be achieved.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 2,4-Dichloro-3-methylphenol in environmental samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) are preferred for quantification. Calibration standards, such as phenol mixtures (e.g., 1,000 µg/mL 4-Chloro-3-methylphenol), should be used to ensure accuracy. Matrix-specific validation (e.g., water, soil) is critical due to potential interferences from co-eluting chlorophenol isomers. For environmental analysis, refer to EPA Method 528, which includes 4-Chloro-3-methylphenol in its calibration suite .

Q. What key physicochemical properties are critical for laboratory handling of this compound?

  • Methodological Answer : Key properties include:

  • Melting point : ~50–60°C (similar to 4-Chloro-3-methylphenol, which has a melting point of 55–58°C) .
  • Solubility : Low water solubility (e.g., 3,4-Dichlorophenol: ~2.5 g/L at 20°C); use methanol or acetonitrile for dissolution .
  • Stability : Store at 0–6°C to prevent degradation, as recommended for dichlorophenol standards .
    • Always consult safety data sheets (SDS) for handling protocols, including personal protective equipment (PPE) and ventilation requirements .

Q. How can researchers systematically assess the toxicity of this compound?

  • Methodological Answer : Follow a two-step literature screening process:

Title/Abstract Screening : Use databases like PubMed, TOXCENTER, and NTRL with search terms (e.g., "chlorophenol toxicity," "this compound"). Exclude non-relevant studies (e.g., industrial production) .

Full-Text Review : Evaluate studies for dose-response relationships, in vivo/in vitro models, and mechanistic data. The U.S. Agency for Toxic Substances and Disease Registry (ATSDR) identified 416 relevant studies for chlorophenols, prioritizing those with robust experimental designs .

Advanced Research Questions

Q. How can experimental design optimize degradation studies of this compound using advanced oxidation processes (AOPs)?

  • Methodological Answer : Employ multivariable approaches (e.g., factorial design) to assess interactions between variables like Fe²⁺ concentration, H₂O₂ load, and temperature. For example, Fenton’s reagent studies on 2,4-DCP showed that Fe²⁺ has a linear positive effect, while H₂O₂ and temperature exhibit optimal thresholds. Response surface methodology (RSM) is recommended to model nonlinear relationships and minimize experimental runs .

Q. How should researchers resolve contradictions in reported toxicity data for chlorophenols?

  • Methodological Answer : Analyze discrepancies by comparing:

  • Experimental Conditions : Differences in exposure duration, species, or cell lines (e.g., ATSDR’s inclusion criteria required studies with defined exposure metrics) .
  • Sample Purity : Contaminants (e.g., 3,5-Dichlorophenol impurities) may skew results; verify purity via HPLC .
  • Analytical Sensitivity : Inconsistent detection limits (e.g., GC-MS vs. ELISA) can lead to variability; cross-validate methods .
    • Case Study: The ATSDR resolved contradictions by excluding studies with unclear methodologies during full-text review .

Q. What strategies enhance the sensitivity of this compound detection in complex matrices?

  • Methodological Answer :

  • Derivatization : Use silylation or acetylation to improve GC-MS volatility .
  • Matrix-Matched Calibration : Prepare standards in a background matrix (e.g., soil extract) to account for suppression/enhancement effects .
  • Internal Standards : Deuterated analogs (e.g., 2-Chlorophenol-d4) correct for recovery losses during extraction .
    • Advanced Tip: Couple solid-phase extraction (SPE) with tandem MS (MS/MS) to achieve sub-ppb detection limits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.